1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one
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Overview
Description
1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique structure, which includes a piperidine ring and a benzodiazepine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves multiple steps:
Formation of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazepine core.
Final Assembly: The final step involves the coupling of the piperidine-substituted benzodiazepine with a phenylmethyl group, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Using techniques like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one is unique due to its specific structural features, such as the piperidine ring, which may confer distinct pharmacological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-19-9-2-3-10-20(19)25(14-11-23-21)16-17-7-6-8-18(15-17)22(27)24-12-4-1-5-13-24/h2-3,6-10,15H,1,4-5,11-14,16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNGLQREKOKANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3CCNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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